2,5-Distyrylpyrazine
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Overview
Description
2,5-Distyrylpyrazine is an organic compound with the molecular formula C20H16N2. It is known for its photo-polymerizability in the crystalline state, making it a subject of interest in various scientific fields . The compound crystallizes in the orthorhombic system and has unique structural properties that contribute to its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Distyrylpyrazine can be synthesized through the reaction of pyrazine with styrene derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where pyrazine is reacted with styrene in the presence of a strong base such as potassium hydroxide . The reaction typically requires heating and can be carried out in a solvent like dimethyl sulfoxide.
Industrial Production Methods
For industrial production, this compound can be synthesized using supercritical fluid technologies. This method involves the precipitation of the compound from a solvent like chlorodifluoromethane under supercritical conditions, which enhances the photoreactivity of the resulting product .
Chemical Reactions Analysis
Types of Reactions
2,5-Distyrylpyrazine undergoes various chemical reactions, including:
Photopolymerization: When exposed to light, especially ultraviolet light, this compound can undergo photopolymerization to form cyclobutane rings.
Photodepolymerization: The compound can also be depolymerized back to its monomer form under specific light conditions.
Common Reagents and Conditions
Photopolymerization: Requires ultraviolet light and can be carried out in the crystalline state or in solution.
Photodepolymerization: Typically requires trifluoroacetic acid solution and exposure to sunlight or specific wavelengths of light.
Major Products Formed
Photopolymerization: Forms cyclobutane-containing oligomers and polymers.
Photodepolymerization: Reverts to the original monomer, this compound.
Scientific Research Applications
2,5-Distyrylpyrazine has several applications in scientific research:
Optoelectronic Devices: Used in the development of electroluminescent devices due to its strong photoluminescent properties.
Nanostructures: Studied for its unique properties when adsorbed on substrates like gold, making it useful in nanotechnology and surface science.
Polymer Science: Its ability to undergo photopolymerization makes it valuable in the study of polymerization mechanisms and the development of new polymer materials.
Mechanism of Action
The primary mechanism by which 2,5-Distyrylpyrazine exerts its effects is through photochemical reactions. When exposed to light, the ethylenic double bonds in the molecule interact to form cyclobutane rings, leading to polymerization . This process is influenced by the wavelength of light and the physical state of the compound (e.g., crystalline or in solution) .
Comparison with Similar Compounds
2,5-Distyrylpyrazine is unique due to its ability to undergo four-center photopolymerization. Similar compounds include:
Dibenzyltidenebenzene diacetonitrile: Another diolefinic compound used in polymer synthesis.
1,4-Bis[β-pyridyl-(2)-vinyl]benzene: Known for its crystalline polymerization properties.
These compounds share some photochemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
2,5-bis[(E)-2-phenylethenyl]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIGGPOKWXIDNO-PHEQNACWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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